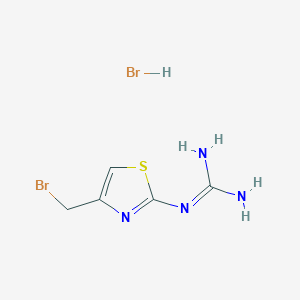
1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide
Vue d'ensemble
Description
1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide is a useful research compound. Its molecular formula is C5H8Br2N4S and its molecular weight is 316.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of famotidine, a well-known histamine H2-receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with histamine H2 receptors. By blocking these receptors in gastric parietal cells, the compound inhibits gastric acid secretion, providing therapeutic effects in conditions such as peptic ulcers. The binding affinity of thiazole derivatives to H2 receptors has been noted in various studies, indicating significant potential for drug development targeting these pathways .
Antihistaminic Activity
This compound serves as an intermediate in the synthesis of famotidine, which has demonstrated efficacy in reducing gastric acid secretion. Research indicates that compounds derived from this thiazole framework exhibit significant binding affinity for H2 receptors, thus effectively reducing acid secretion .
Inhibition of Enzymatic Activity
Recent studies have explored the potential of guanidine derivatives, including those related to this compound, as inhibitors of key enzymes involved in disease processes. For example, biaryl guanidine derivatives have shown significant inhibition of β-secretase enzymes associated with Alzheimer's disease . This suggests that further exploration of similar compounds may yield valuable insights into their therapeutic applications.
Synthesis and Evaluation
The synthesis of this compound can be achieved through various methods. One notable route involves the reaction between 1,3-dibromoacetone and 2-imino-4-thiobiuret under controlled conditions to yield high purity and yield . This compound has been evaluated for its biological activity through both in vitro and in vivo studies.
Comparative Biological Activity
A comparative analysis of thiazole derivatives reveals varying degrees of biological activity. For instance:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Famotidine | H2 receptor antagonist | |
| Biaryl Guanidine Derivatives | β-secretase inhibition | |
| Thiazole Derivatives | Antitumor activity |
This table illustrates the diverse applications and activities associated with compounds structurally related to this compound.
Propriétés
IUPAC Name |
2-[4-(bromomethyl)-1,3-thiazol-2-yl]guanidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4S.BrH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMIVMJXYCGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















